N-Octanoyl-L-phenylalanylglycine
Description
N-Octanoylglycine (CAS 14246-53-8), also known as capryloylglycine or N-(1-oxooctyl)glycine, is a modified amino acid derivative with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol . It is structurally characterized by an octanoyl (C8) fatty acid chain conjugated to the amino group of glycine. This amphiphilic structure grants it unique physicochemical properties, including surfactant-like behavior, making it relevant in cosmetic formulations (e.g., as a mild cleansing or moisturizing agent) and biochemical research (e.g., as an analytical standard) .
Properties
CAS No. |
581076-11-1 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[(2S)-2-(octanoylamino)-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H28N2O4/c1-2-3-4-5-9-12-17(22)21-16(19(25)20-14-18(23)24)13-15-10-7-6-8-11-15/h6-8,10-11,16H,2-5,9,12-14H2,1H3,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 |
InChI Key |
VCMDJQPNZSOWKO-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |
Canonical SMILES |
CCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Peptide Coupling
1.1 Solid-Phase Peptide Synthesis (SPPS)
The most common approach to synthesize peptides and their N-acyl derivatives is solid-phase peptide synthesis, which allows stepwise assembly of amino acids on a resin support. The process involves:
- Immobilization of the first amino acid (glycine) on a solid resin.
- Sequential coupling of protected L-phenylalanine using activated carboxyl derivatives.
- Introduction of the N-octanoyl group at the N-terminus by acylation with octanoyl chloride or octanoic acid activated derivatives.
- Final cleavage and deprotection to yield N-octanoyl-L-phenylalanylglycine.
This method benefits from high purity and stereochemical control, with the use of protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) to prevent side reactions during synthesis.
1.2 Solution-Phase Peptide Synthesis
Alternatively, the dipeptide can be synthesized in solution by:
- Coupling L-phenylalanine and glycine using carbodiimide reagents (e.g., DCC or EDC) in the presence of coupling additives like HOBt or NHS to improve yield and reduce racemization.
- Subsequent N-acylation of the free amino terminus with octanoyl chloride or activated octanoic acid derivatives.
- Purification by crystallization or chromatography.
This method is suitable for small-scale synthesis and allows flexibility in reaction conditions but requires careful control to avoid racemization and side reactions.
Enzymatic Synthesis Methods
2.1 Enzymatic Amide Bond Formation
Proteolytic enzymes such as papain, α-chymotrypsin, and thermolysin have been employed to catalyze the formation of amide bonds in N-acylated amino acid derivatives. These enzymes can catalyze the stereoselective synthesis of N-acyl peptides by:
- Using N-acyl amino acid esters or anilides as acyl donors.
- Catalyzing the transfer of the acyl group to glycine or phenylalanine derivatives.
- Achieving high stereoselectivity favoring the L-configuration.
For example, papain-catalyzed synthesis of N-acylated phenylalanylglycine derivatives has been reported with good stereoselectivity, especially when the acyl group is octanoyl or acetyl.
2.2 Enzymatic Resolution of Racemates
Enzymes can also be used to resolve racemic mixtures of N-acylated amino acid derivatives by selective hydrolysis or synthesis, enriching the desired L-isomer. This approach is advantageous for obtaining optically pure this compound without racemization.
Use of Activated Intermediates and Coupling Reagents
3.1 Activated Esters and Anhydrides
The synthesis often involves activated carboxyl derivatives such as:
- N-hydroxysuccinimide (NHS) esters of octanoic acid.
- Mixed anhydrides or acid chlorides of octanoic acid.
These activated intermediates react readily with the amino group of L-phenylalanylglycine to form the N-octanoyl derivative under mild conditions, minimizing side reactions and racemization.
3.2 Use of Carbodiimides
Carbodiimide coupling agents (e.g., DCC, EDC) are widely used to activate the carboxyl group of octanoic acid or the dipeptide for amide bond formation. The addition of coupling additives like HOBt suppresses side reactions and improves yields.
Reaction Conditions and Optimization
- Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and aqueous buffers for enzymatic reactions.
- Temperature: Typically room temperature to moderate heating (20–40 °C) to balance reaction rate and stereochemical stability.
- pH: Enzymatic reactions require controlled pH (usually neutral to slightly alkaline) to maintain enzyme activity.
- Purification: Crystallization, ion-exchange chromatography, or preparative HPLC are used to isolate pure this compound.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Enzymes | Advantages | Disadvantages | Typical Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc/Boc-protected amino acids, octanoyl chloride | High purity, automation possible | Requires specialized equipment | 70–90 | High (L-configuration) |
| Solution-Phase Chemical Synthesis | Carbodiimides (DCC, EDC), octanoyl chloride | Flexible, scalable | Risk of racemization, side reactions | 60–80 | Moderate to high |
| Enzymatic Synthesis | Papain, α-chymotrypsin, thermolysin | High stereoselectivity, mild conditions | Enzyme cost, slower reaction rates | 50–75 | Very high (L-isomer favored) |
| Activated Ester Coupling | NHS esters, mixed anhydrides | Efficient coupling, mild conditions | Requires preparation of activated esters | 65–85 | High |
Research Findings and Notes
- Enzymatic methods provide excellent stereoselectivity and are particularly useful for synthesizing optically pure this compound, avoiding racemization common in chemical methods.
- The choice of acyl donor and enzyme specificity critically affects the yield and stereochemical outcome of enzymatic synthesis.
- Solid-phase synthesis allows for rapid assembly and easy purification but may require optimization of coupling and deprotection steps to prevent side reactions.
- Chemical synthesis using carbodiimides and activated esters remains a robust and widely used method, especially for larger scale production.
- The equilibrium between hydrolysis and synthesis in enzymatic reactions can be shifted by removing products or using sparingly soluble derivatives to drive the reaction toward synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Octanoyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-phenylalanylglycine and octanoic acid.
Oxidation: Oxidative reactions can modify the phenylalanine moiety or the octanoyl group.
Substitution: Nucleophilic substitution reactions can occur at the acyl group or the amino acid residues.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: L-phenylalanylglycine and octanoic acid.
Oxidation: Various oxidized derivatives of the phenylalanine or octanoyl group.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Octanoyl-L-phenylalanylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study acylation reactions and peptide modifications.
Biology: Investigated for its role in quorum sensing and bacterial communication.
Industry: Utilized in the synthesis of specialized peptides and as an intermediate in the production of bioactive compounds.
Mechanism of Action
The mechanism of action of N-Octanoyl-L-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The octanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Table 1: Key Molecular Properties
N-Formylglycine
- Structural Differences: N-Formylglycine replaces the octanoyl group with a formyl (C1) chain, resulting in a smaller, more polar molecule .
- Functional Contrast: While N-Octanoylglycine is used in cosmetics for its lipid-like solubility, N-Formylglycine is critical in enzymatic processes, such as sulfatase activation, and in glycan labeling techniques due to its reactivity with aldehyde-specific probes .
- Safety : N-Formylglycine poses risks of skin/eye irritation and requires precautions during handling (e.g., immediate rinsing after contact) .
Fmoc-L-NptGly-OH
- Structural Differences : This compound incorporates a bulky 9-fluorenylmethyloxycarbonyl (Fmoc) group and a neopentylglycine backbone, enhancing steric protection during peptide synthesis .
- Functional Contrast: Unlike N-Octanoylglycine, which is used in end-product formulations, Fmoc-L-NptGly-OH serves as a building block in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions .
Table 2: Comparative Efficacy in Skincare
N-Octanoylglycine’s balanced solubility and low irritation make it preferable in cleansers and moisturizers, whereas N-Formylglycine’s reactivity limits its direct use in cosmetics .
Notes on Limitations and Evidence Gaps
- The provided evidence lacks direct data on N-Octanoyl-L-phenylalanylglycine, necessitating extrapolation from structurally related compounds.
- Safety and efficacy comparisons rely on fragmentary data (e.g., N-Formylglycine’s hazards are documented , but detailed toxicological studies on N-Octanoylglycine are absent).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
